Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- is a synthetic organic compound. It is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid ester, and a pentafluorobenzyl group. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: The initial step involves the formation of cyclopropanecarboxylic acid through the reaction of cyclopropane with carbon dioxide in the presence of a catalyst.
Esterification: The cyclopropanecarboxylic acid is then esterified with 2,3,4,5,6-pentafluorobenzyl alcohol under acidic conditions to form the ester.
Addition of 2-Methylpropenyl Group: The final step involves the addition of the 2-methylpropenyl group to the ester through a substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Purification: Employing advanced purification techniques such as distillation and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane)carboxylate: Known for its use as an insecticide.
Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylate: Another insecticidal compound with similar structural features.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- is unique due to the presence of the pentafluorobenzyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
100579-56-4 |
---|---|
Molecular Formula |
C17H17F5O2 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H17F5O2/c1-7(2)5-9-10(17(9,3)4)16(23)24-6-8-11(18)13(20)15(22)14(21)12(8)19/h5,9-10H,6H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
CWWIXCNTBBFPHX-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.